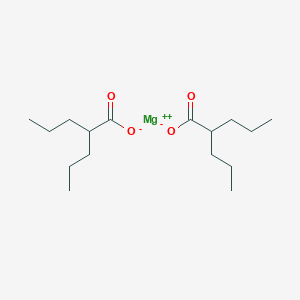

Magnesium valproate

Overview

Description

Magnesium valproate is the magnesium salt of valproic acid, a fatty acid derivative with anticonvulsant properties. It is primarily used in the treatment of epilepsy and bipolar disorder. The compound is known for its ability to stabilize mood and prevent seizures by modulating neurotransmitter levels in the brain .

Mechanism of Action

Target of Action

Magnesium valproate primarily targets GABAergic neurotransmission and glutamatergic neurotransmission . It acts on ion channels, leading to a general decrease in CNS hyperactivity .

Mode of Action

This compound interacts with its targets by increasing GABAergic neurotransmission and inhibiting glutamatergic neurotransmission . This results in a decrease in CNS hyperactivity, which is beneficial in conditions like epilepsy and bipolar affective disorder .

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with the ability to alter gene expression by inhibiting histone deacetylases and changing levels of DNA methylation . It also reduces the activity of myoinositol3 phosphate synthase, the first enzyme in the inositol synthesis pathway . Furthermore, it has been shown to protect against a seizure-induced reduction in phosphatidylinositol (3,4,5)-trisphosphate (PIP3) .

Pharmacokinetics

Valproate is characterized by dose-limited absorption and nonlinear plasma protein binding . It undergoes multiple metabolic pathways of elimination . The degree of plasma protein binding of valproate is reduced in the elderly, patients with chronic liver disease, and in renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of tumor cell differentiation, apoptosis, and growth arrest . Clinically, it has been used to control and prevent the symptoms of seizures, mania, and migraine headaches .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the addition of magnesium to valproic acid in this compound can efficiently reduce calcium ion conductance, activate the Na+/K+ ion pump, and modulate the NMDA receptors of the neuronal membrane in epilepsy, compared to valproate alone .

Biochemical Analysis

Biochemical Properties

Magnesium valproate interacts with several enzymes, proteins, and other biomolecules. It has been shown to increase the turnover of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the brain . This interaction enhances GABAergic functions in specific brain regions, which are thought to be involved in controlling seizure generation and propagation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, it can reduce calcium ion conductance, activate the sodium-potassium ion pump, and modulate the NMDA receptors of the neuronal membrane in epilepsy .

Molecular Mechanism

The molecular mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through several pathways. One of the key mechanisms is the inhibition of histone deacetylases and alteration of levels of DNA methylation, which leads to changes in gene expression . This ability to alter gene expression is a significant aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that acute treatment with this compound can exert antimanic-like effects . Repeated treatment with valproate, but not this compound, blocked methylphenidate-induced hyperlocomotion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that repeated treatment with valproate (300 mg/kg), but not this compound (400 mg/kg), blocked methylphenidate-induced hyperlocomotion .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase A (MAO-A), influencing the level of expression of its mRNA and the activity of its gene promoter .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium valproate can be synthesized by reacting valproic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves dissolving valproic acid in an appropriate solvent, such as ethanol, and then adding magnesium hydroxide or magnesium oxide under controlled conditions to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by a similar method but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The resulting product is then purified and formulated into various pharmaceutical preparations .

Chemical Reactions Analysis

Types of Reactions: Magnesium valproate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions used.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.

Substitution Reagents: Various halogens and other electrophiles can be used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Magnesium valproate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its effects on cellular processes and neurotransmitter regulation.

Medicine: this compound is extensively researched for its therapeutic effects in epilepsy, bipolar disorder, and migraine prophylaxis.

Industry: The compound is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Comparison with Similar Compounds

Sodium Valproate: Similar anticonvulsant properties but lacks the additional benefits of magnesium.

Valproic Acid: The parent compound with similar therapeutic effects but different pharmacokinetic properties.

Magnesium Oxide: Used in combination with valproate for enhanced therapeutic effects

Magnesium valproate stands out due to its combined effects of valproate and magnesium, making it a valuable compound in both clinical and research settings.

Properties

IUPAC Name |

magnesium;2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLLHOIUJVEAGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041062 | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62959-43-7 | |

| Record name | Magnesium Valproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062959437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2-propylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALPROATE MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q400352CM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

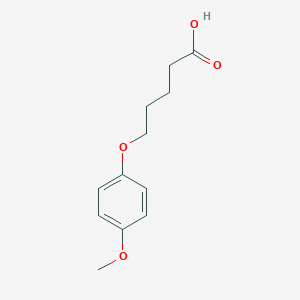

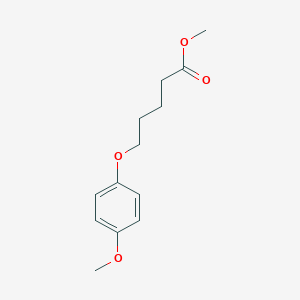

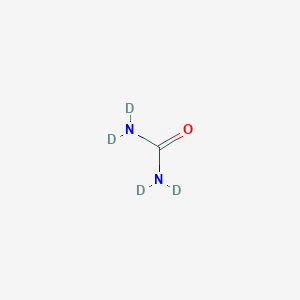

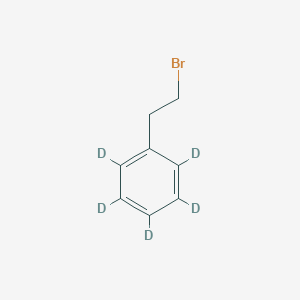

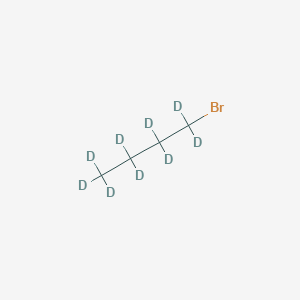

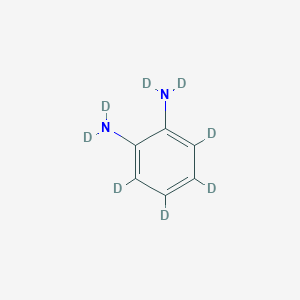

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

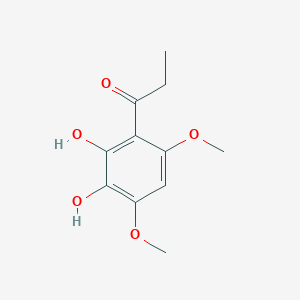

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)